![molecular formula C18H25NO3 B2377424 (3r,5r,7r)-N-(2-(furan-2-yl)-2-methoxyethyl)adamantane-1-carboxamide CAS No. 1795195-96-8](/img/structure/B2377424.png)
(3r,5r,7r)-N-(2-(furan-2-yl)-2-methoxyethyl)adamantane-1-carboxamide
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Description
(3r,5r,7r)-N-(2-(furan-2-yl)-2-methoxyethyl)adamantane-1-carboxamide, also known as Memantine, is a drug that is primarily used for the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the Food and Drug Administration (FDA) in 2003. Memantine is a unique drug that works differently from other Alzheimer's drugs by targeting a specific receptor in the brain.
Scientific Research Applications
Metal Complexes and Coordination Chemistry
The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms complexes with metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). These complexes exhibit interesting coordination chemistry, chelating to metal ions in a mononegative bidentate fashion. The ligand’s keto form interacts with metal ions via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes find applications in catalysis, materials science, and bioinorganic chemistry .
Biological Activities of Schiff Bases
Schiff bases, including those with furan derivatives, have been studied for their diverse biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases allows them to interact with biomolecules like proteins and amino acids. These compounds have shown promise as antibacterial, antifungal, and diuretic agents. The furan Schiff base derivatives, in particular, exhibit enhanced biological activity due to their bidentate binding sites (azomethine-N and furanyl-O) .
Anti-Inflammatory Properties
Certain benzohydrazide derivatives, including those containing furan moieties, have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold potential for therapeutic applications .
Synthetic Applications
Researchers have explored synthetic routes to prepare furan derivatives, including the compound . Lithium hydroxide-mediated hydrolysis and subsequent reactions have been employed to access structurally related compounds. These synthetic methods contribute to the availability of diverse furan-based molecules for further investigations .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHFKLBUBXZQIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide |
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